Granisetron-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

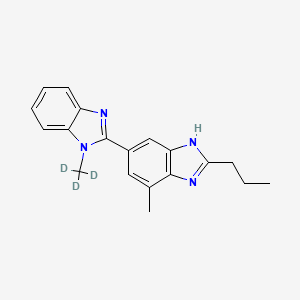

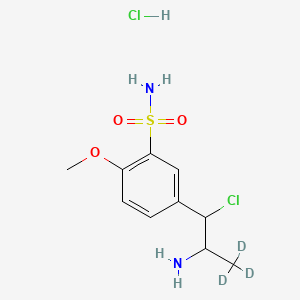

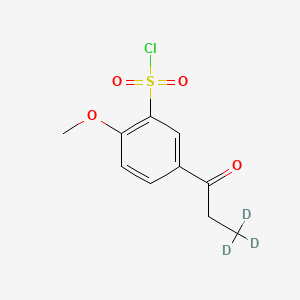

グラニセトロン-d3は、セロトニン5-HT3受容体の強力で選択的なアンタゴニストであるグラニセトロンの重水素化形態です。この化合物は主に、さまざまな生物学的マトリックスにおけるグラニセトロンの定量のための安定同位体標識内部標準として、科学研究で使用されています。グラニセトロン自体は、化学療法、放射線療法、手術に起因する悪心や嘔吐を予防する制吐剤として広く使用されています .

準備方法

グラニセトロン-d3の合成には、グラニセトロン分子に重水素原子を組み込むことが含まれます。これは、重水素化試薬または溶媒の使用など、さまざまな合成経路を通じて達成できます。一般的な方法の1つは、重水素ガス存在下でのグラニセトロンの水素化であり、水素原子が重水素に置換されます . グラニセトロン-d3の工業生産方法は、他の重水素化化合物に使用されるものと同様であり、高純度と同位体濃縮を確保するために、大規模合成および精製プロセスが含まれます .

化学反応の分析

グラニセトロン-d3は、その非重水素化対応物と同様に、以下を含むさまざまな化学反応を起こします。

酸化: グラニセトロンは、酸性またはアルカリ性条件下で酸化され、分解生成物を生成する可能性があります.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。

これらの反応で使用される一般的な試薬には、酸、塩基、酸化剤が含まれます。これらの反応から生成される主な生成物は、通常は分解生成物であり、高速液体クロマトグラフィー(HPLC)などの技術を使用して分析できます .

科学研究への応用

グラニセトロン-d3は、特に以下を含む分野で、科学研究で広く使用されています。

科学的研究の応用

Granisetron-d3 is extensively used in scientific research, particularly in the fields of:

作用機序

グラニセトロン-d3は、グラニセトロンと同様に、セロトニン5-HT3受容体を選択的に拮抗することで作用します。この受容体は、中枢および末梢神経系における高速シナプス伝達を仲介するリガンド依存性イオンチャネルです。グラニセトロン-d3は、5-HT3受容体に高親和性で結合することで、セロトニン結合時に発生するナトリウムおよびカルシウムイオンの流入を遮断し、嘔吐反射を阻害します .

類似の化合物との比較

グラニセトロン-d3は、以下のような他の5-HT3受容体アンタゴニストと比較されています。

- オンダンセトロン

- トロピセトロン

- パロノセトロン

- ドラスセトロン

これらの化合物はすべて、類似の作用機序を共有していますが、グラニセトロンは、その高い選択性と効力に注目されています . グラニセトロン-d3の独自性は、安定同位体標識内部標準としての使用であり、これは他の化合物にはない特徴です .

類似化合物との比較

Granisetron-d3 is compared with other 5-HT3 receptor antagonists, such as:

- Ondansetron

- Tropisetron

- Palonosetron

- Dolasetron

While all these compounds share a similar mechanism of action, granisetron is noted for its high selectivity and potency . This compound’s uniqueness lies in its use as a stable isotope-labeled internal standard, which is not a feature of the other compounds .

特性

IUPAC Name |

1-methyl-N-[9-(trideuteriomethyl)-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O/c1-21-13-6-5-7-14(21)11-12(10-13)19-18(23)17-15-8-3-4-9-16(15)22(2)20-17/h3-4,8-9,12-14H,5-7,10-11H2,1-2H3,(H,19,23)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFWNKCLOYSRHCJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2CCCC1CC(C2)NC(=O)C3=NN(C4=CC=CC=C43)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cbz-O-Bzl-L-Glu-S-Bzl-L-Cys-Gly[13C2,15N]-OBzl](/img/structure/B562450.png)

![Methyl 4'-[[2-n-Propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-benzimidazol-1-yl]methyl]biphenyl-2-carboxylate-d3](/img/structure/B562451.png)